1-Methyl-decahydroquinoline-8-sulfonamide
Description
Contextualization of the Decahydroquinoline (B1201275) Core in Natural Products and Synthetic Chemistry
The decahydroquinoline ring system is a saturated heterocyclic scaffold that forms the core of numerous natural products, particularly a class of alkaloids isolated from the skin of Neotropical poison frogs. nih.gov These alkaloids, such as pumiliotoxin C, exhibit remarkable biological activities, often targeting the nervous system by modulating nicotinic acetylcholine (B1216132) receptors. nih.gov The rigid, three-dimensional structure of the decahydroquinoline core provides a fixed orientation of substituents, which is crucial for specific interactions with biological targets.
In synthetic chemistry, the construction of the decahydroquinoline framework has been a subject of considerable interest, leading to the development of various stereoselective synthetic methodologies. nih.govacs.org The ability to control the stereochemistry of the multiple chiral centers within the decahydroquinoline ring is essential for the synthesis of biologically active natural products and their analogs. nih.gov The synthesis of this core often involves sophisticated chemical strategies, highlighting its importance and the challenges associated with its construction. nih.govresearchgate.net
The Sulfonamide Moiety: Significance in Organic and Medicinal Chemistry
The sulfonamide group (-SO2NHR) is a cornerstone in medicinal chemistry, having been a key component in a wide array of therapeutic agents since the discovery of the first antibacterial sulfa drugs. wikipedia.orgajchem-b.com This functional group is present in drugs with diverse pharmacological applications, including antibacterial, anticancer, anti-inflammatory, and antiviral agents. nih.govresearchgate.netthieme-connect.com The versatility of the sulfonamide moiety stems from its ability to act as a bioisostere of a carboxylic acid or an amide, and its capacity to form strong hydrogen bonds with biological receptors. nih.gov
Sulfonamides have been successfully incorporated into drugs targeting various enzymes, such as carbonic anhydrase and cyclooxygenase-2 (COX-2). thieme-connect.comnih.gov Their continued prevalence in drug discovery underscores their favorable physicochemical and pharmacokinetic properties, as well as their synthetic accessibility. researchgate.net
Rationale for Academic Investigation of 1-Methyl-decahydroquinoline-8-sulfonamide
The academic rationale for investigating this compound lies in the potential for synergistic or novel biological activities arising from the combination of the decahydroquinoline scaffold and the sulfonamide functional group. The quinoline-sulfonamide hybrid structure has been explored for various therapeutic applications, demonstrating promising results as anticancer and antibacterial agents. thieme-connect.commdpi.com
By analogy, the saturated decahydroquinoline core could offer a unique three-dimensional presentation of the sulfonamide moiety, potentially leading to enhanced or novel target interactions compared to its aromatic quinoline (B57606) counterparts. The methyl group on the nitrogen atom of the decahydroquinoline ring can also influence the compound's conformation, basicity, and pharmacokinetic properties. The investigation of this specific molecule would contribute to a deeper understanding of the structure-activity relationships of sulfonamide-containing compounds and could lead to the discovery of new therapeutic leads.
Overview of Research Paradigms and Methodological Approaches
The investigation of this compound would likely follow a well-established paradigm in medicinal chemistry research, encompassing synthesis, characterization, and biological evaluation.
Synthesis: The synthesis of this compound would likely involve a multi-step process. A common approach for creating similar quinoline-sulfonamide derivatives involves the reaction of a quinoline sulfonyl chloride with an appropriate amine. mdpi.comresearchgate.net For the target molecule, this would likely start with the synthesis of the 1-methyl-decahydroquinoline core, followed by sulfonation at the 8-position to generate the corresponding sulfonyl chloride, and finally reaction with ammonia (B1221849) or a protected amine to form the sulfonamide.
Characterization: Following synthesis, the structure and purity of the compound would be rigorously confirmed using a variety of spectroscopic and analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the connectivity and stereochemistry of the atoms.
Mass Spectrometry (MS): To confirm the molecular weight.
Infrared (IR) Spectroscopy: To identify the presence of key functional groups like the sulfonamide.
Elemental Analysis: To determine the elemental composition.
Biological Evaluation: The synthesized compound would then be screened for a range of biological activities. Based on the known activities of related compounds, initial assays would likely focus on:
Anticancer Activity: Evaluation against a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects. nih.gov
Antibacterial Activity: Screening against various strains of bacteria to assess its potential as an antimicrobial agent. acs.orgjptcp.com
Enzyme Inhibition Assays: Testing against specific enzymes, such as carbonic anhydrase, based on the known targets of sulfonamides. thieme-connect.com
The data gathered from these studies would provide valuable insights into the therapeutic potential of this compound and guide further optimization of its structure to enhance its biological activity.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1461714-32-8 |
|---|---|
Molecular Formula |
C10H20N2O2S |
Molecular Weight |
232.35 g/mol |
IUPAC Name |
1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-8-sulfonamide |
InChI |
InChI=1S/C10H20N2O2S/c1-12-7-3-5-8-4-2-6-9(10(8)12)15(11,13)14/h8-10H,2-7H2,1H3,(H2,11,13,14) |
InChI Key |
IPFPZBGJFVSRDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2C1C(CCC2)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl Decahydroquinoline 8 Sulfonamide and Its Structural Analogues
Stereoselective Synthesis of Decahydroquinoline (B1201275) Scaffolds
The decahydroquinoline core, a saturated bicyclic amine, presents significant stereochemical challenges due to the presence of multiple chiral centers. The control of both relative and absolute stereochemistry is paramount in synthesizing specific isomers of 1-Methyl-decahydroquinoline-8-sulfonamide and its structural analogs.
Enantioselective Approaches to the Decahydroquinoline Core
Achieving an enantiomerically pure or enriched decahydroquinoline scaffold is a critical first step. One prominent strategy involves the use of chiral starting materials or auxiliaries to guide the stereochemical outcome of the key bond-forming reactions. For instance, the cyclocondensation of an unsaturated δ-keto ester derivative with a chiral amine, such as (R)-phenylglycinol, has been shown to produce enantiopure tricyclic oxazoloquinolone lactams. researchgate.net Subsequent stereoselective hydrogenation of these intermediates yields enantiopure cis-decahydroquinolines. researchgate.net This approach effectively transfers the chirality from the readily available phenylglycinol to the newly formed heterocyclic core.
Another powerful enantioselective method is the use of asymmetric catalysis. For example, the asymmetric allylic amination of diesters using a Palladium catalyst in conjunction with a chiral ligand like DIAPHOX can set a key stereocenter early in the synthesis. rsc.org This initial stereocenter can then direct the stereochemistry of subsequent transformations, such as an intramolecular Mannich reaction, to build the decahydroquinoline framework with high enantiomeric excess. rsc.org
Diastereoselective Control in Cyclization Reactions
Once the initial stereocenters are established, controlling the relative stereochemistry during the formation of the second ring is crucial for obtaining the desired diastereomer of the decahydroquinoline. Various cyclization strategies have been employed to achieve high diastereoselectivity.
The Knoevenagel condensation followed by an intramolecular lactam formation is a notable method for constructing the decahydroquinoline ring system. nih.gov The stereochemistry of the substituents on the pre-existing cyclohexene (B86901) ring can effectively control the stereochemical outcome of the cyclization, leading to highly substituted cis-decahydroquinolines. nih.gov The choice of catalyst, such as a tertiary amine, can be critical in preventing epimerization during the Knoevenagel condensation, thereby preserving the desired stereochemistry. nih.gov
Zirconium-mediated cyclization of unsaturated α,α'-disubstituted piperidines offers another route to diastereomerically controlled decahydroquinolines. rsc.org In this approach, the stereocenters are transferred from the starting piperidine (B6355638) ring to the newly formed ring during the cyclization process. rsc.org Furthermore, computational methods, such as the use of ZINDO, can aid in predicting the relative stability of intermediate diastereomeric zirconacycles, allowing for the rational design of substrates that will cyclize with high diastereoselectivity. rsc.org
Influence of Chiral Auxiliaries and Catalysis
Chiral auxiliaries are temporarily incorporated stereogenic groups that direct the stereochemical outcome of a reaction. scielo.org.mx In the context of decahydroquinoline synthesis, chiral auxiliaries like (R)-phenylglycinol-derived perhydrooxazoloquinolines have proven to be versatile platforms. nih.gov These auxiliaries can facilitate the stereoselective introduction of substituents onto the piperidine ring. nih.gov For instance, reaction with Grignard reagents can lead to cis-decahydroquinolines with a C8a aza-quaternary stereocenter, while Michael additions followed by reductive cleavage of the auxiliary can generate cis- or trans-decahydroquinolines with a C4a all-carbon quaternary stereocenter. nih.gov
The choice of reducing agent for the cleavage of the chiral auxiliary can also influence the final stereochemistry. For example, the use of NaBH(OAc)₃ can lead to an intramolecular hydride delivery, where the facial selectivity is determined by the conformational preferences of the exocyclic C–N bond, ultimately favoring the formation of the cis isomer. nih.gov
Catalysis plays a pivotal role in many stereoselective syntheses of the decahydroquinoline core. As mentioned earlier, palladium-catalyzed reactions are frequently employed. rsc.org For instance, a palladium-catalyzed desymmetrization of cyclopentenediol can be a key step in creating a chiral precursor for the decahydroquinoline synthesis. rsc.org Similarly, iridium-catalyzed allylic amination and copper-catalyzed 1,4-addition reactions have been utilized in enantioselective and diastereoselective syntheses of decahydroquinoline alkaloids. rsc.org
| Method | Key Transformation | Stereochemical Control | Catalyst/Auxiliary |
| Chiral Auxiliary Approach | Cyclocondensation and Hydrogenation | Enantioselective | (R)-Phenylglycinol |
| Asymmetric Catalysis | Asymmetric Allylic Amination | Enantioselective | Pd/DIAPHOX |
| Diastereoselective Cyclization | Knoevenagel Condensation/Lactamization | Diastereoselective | Tertiary Amine |
| Metal-Mediated Cyclization | Zirconium-mediated Cyclization | Diastereoselective | Zirconium reagents |
Introduction of the Sulfonamide Moiety
With the stereochemically defined decahydroquinoline scaffold in hand, the next critical step is the introduction of the sulfonamide group at the 8-position and the methylation of the nitrogen atom.
Direct Sulfonylation Strategies
Direct C-H sulfonylation of a saturated carbon atom, such as the C-8 position of a decahydroquinoline, is a challenging transformation. While methods for the direct sulfonylation of anilines using visible light photoredox catalysis have been developed, their applicability to saturated heterocyclic systems is not straightforward and would likely require significant methodological development. chemrxiv.orgnih.gov
A more plausible approach would involve the pre-functionalization of the C-8 position. For instance, if a decahydroquinoline-8-amine could be synthesized, the formation of the sulfonamide would be a standard transformation. This would typically involve the reaction of the amine with a sulfonyl chloride in the presence of a base.
Metal-Catalyzed Sulfonamidation Reactions
Metal-catalyzed reactions offer a powerful alternative for the formation of C-N bonds, which could be adapted for sulfonamidation. Palladium-catalyzed C-H amination reactions have been developed for the synthesis of allylic amines from olefins and sulfonamides. While this is not directly applicable to a saturated C-H bond, it highlights the potential of metal catalysis in C-N bond formation.
More relevant are metal-catalyzed sulfonamidation reactions of aliphatic amines. While not directly functionalizing a C-H bond, these methods can be used to form the sulfonamide once an amino group is installed at the C-8 position. For instance, various metal catalysts, including copper and palladium, have been employed for the N-arylation of sulfonamides, which could potentially be adapted for the sulfonamidation of an 8-aminodecahydroquinoline derivative.
Multi-component Reaction Pathways
Multi-component reactions (MCRs), which involve the reaction of three or more starting materials in a single step to form a product containing the essential parts of all reactants, offer an efficient pathway to complex molecular scaffolds like the quinoline (B57606) core. frontiersin.orgdiva-portal.org One of the most notable MCRs for this purpose is the Hantzsch condensation, which can be adapted for the synthesis of polyhydroquinolines. researchgate.netresearchgate.net This reaction typically involves a one-pot condensation of an aldehyde, a β-ketoester, a 1,3-dicarbonyl compound (like dimedone), and an ammonium (B1175870) salt. researchgate.net
The resulting polyhydroquinoline scaffold can then be subjected to further reduction steps to yield the fully saturated decahydroquinoline ring system. The versatility of the Hantzsch reaction allows for the incorporation of various substituents by changing the starting components, making it a valuable tool for creating a library of structural analogues. researchgate.net The use of eco-friendly and reusable catalysts, such as nanomagnetic-supported sulfonic acid or sulphamic acid, has made this approach align with the principles of green chemistry. researchgate.netresearchgate.net
Table 1: Overview of Relevant Multi-component Reactions for Quinoline Synthesis
| Reaction Name | Components | Product Type | Relevance to Target Compound |
| Hantzsch Condensation | Aromatic Aldehyde, 1,3-Cyclohexanedione, Alkyl Acetoacetate, Ammonium Acetate | Polyhydroquinoline | Provides a direct route to the quinoline core, which can be reduced to the decahydroquinoline scaffold. researchgate.net |
| Povarov Reaction | Aniline, Aldehyde, Olefin (Dienophile) | Tetrahydroquinoline | Generates a partially saturated quinoline ring that requires further reduction. mdpi.com |
| Groebke-Blackburn-Bienaymé Reaction | α-Aminoazine, Aldehyde, Isocyanide | Fused Imidazopyrimidines | While not directly producing quinolines, it exemplifies MCRs' power in creating complex nitrogen-containing heterocycles. frontiersin.org |
N-Alkylation and Further Derivatization of the Sulfonamide Nitrogen
The introduction of the methyl group onto the sulfonamide nitrogen is a critical step in the synthesis of this compound. This N-alkylation is typically achieved after the formation of the primary decahydroquinoline-8-sulfonamide precursor. Various methods have been developed for the N-alkylation of sulfonamides, which are known to be less nucleophilic than amines. researchgate.net
A common strategy involves the use of alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, catalyzed by transition metal complexes. rsc.orgionike.com For instance, water-soluble iridium or iron(II) complexes have been shown to effectively catalyze the N-alkylation of sulfonamides with alcohols, producing water as the only byproduct. rsc.orgionike.com This method is considered environmentally benign and highly selective. ionike.com
Another approach for methylation involves derivatization reagents like (trimethylsilyl)diazomethane, which can be used under optimized conditions to achieve N-methylation. nih.govnih.gov Beyond simple alkylation, the sulfonamide nitrogen can be a site for further derivatization to produce a range of analogues. chemrxiv.org Late-stage functionalization techniques allow for the conversion of primary sulfonamides into other functional groups, showcasing the versatility of the sulfonamide moiety as a synthetic handle. chemrxiv.org
Table 2: Selected Methods for N-Alkylation of Sulfonamides
| Catalyst System | Alkylating Agent | Conditions | Key Advantages |
| [Cp*Ir(biimH2)(H2O)][OTf]2 | Alcohols | Microwave irradiation, Cs2CO3 | Water-soluble catalyst, high yields (74-91%). rsc.org |
| FeCl2/K2CO3 | Benzylic Alcohols | N/A | Environmentally benign, high selectivity, yields often >90%. ionike.com |
| Ruthenium Complexes | Alcohols | N/A | Effective for less nucleophilic sulfonamides via borrowing hydrogen mechanism. researchgate.net |
| (Trimethylsilyl)diazomethane | N/A | Optimized temperature and time | Useful for derivatization for analytical purposes. nih.govnih.gov |
Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds
The purification of intermediates and the final this compound product is essential to ensure high purity for subsequent analysis and characterization. emu.edu.tr A variety of standard and advanced techniques are employed, chosen based on the physical state of the compound and the nature of the impurities. emu.edu.tr
Crystallization is a primary technique for purifying solid compounds. emu.edu.tr Recrystallization, which involves dissolving the impure solid in a hot solvent and allowing it to cool slowly to form pure crystals, is widely used. reachemchemicals.com The choice of solvent is critical; the desired compound should be highly soluble at high temperatures but poorly soluble at room temperature. emu.edu.tr
Chromatography is a powerful separation technique used extensively in the purification of decahydroquinoline derivatives. emu.edu.trnih.gov
Column Chromatography: This method is used for the preparative separation of compounds from a mixture. The crude product is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and a mobile phase (solvent or solvent mixture) is passed through, separating components based on their differential adsorption. reachemchemicals.comnih.gov
Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and determining the purity of a compound. emu.edu.tr
Extraction is used to separate a desired compound from a mixture, often by transferring it from one solvent phase to another (liquid-liquid extraction) based on solubility differences. reachemchemicals.com
Distillation is employed for purifying liquid compounds or removing volatile solvents. simsonpharma.com For compounds that are sensitive to high temperatures, vacuum distillation can be used to lower the boiling point. simsonpharma.com
Table 3: Common Purification Techniques in the Synthesis of Decahydroquinoline Sulfonamides
| Technique | Principle | Application |
| Recrystallization | Differential solubility at varying temperatures. | Purification of the final solid product and crystalline intermediates. reachemchemicals.com |
| Column Chromatography | Differential adsorption of components onto a stationary phase. emu.edu.tr | Isolation of intermediates and the final compound from reaction mixtures. nih.gov |
| Liquid-Liquid Extraction | Partitioning of a compound between two immiscible liquid phases. reachemchemicals.com | Work-up procedure to separate the product from aqueous and organic-soluble impurities. |
| Distillation | Separation based on differences in boiling points. simsonpharma.com | Removal of solvents or purification of liquid starting materials. |
| Filtration | Separation of a solid from a liquid or gas by passing the mixture through a filter medium. | Isolation of precipitated solids or crystallized products. reachemchemicals.com |
Structural Elucidation and Conformational Analysis of 1 Methyl Decahydroquinoline 8 Sulfonamide
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment and Conformational Analysis
No specific ¹H or ¹³C NMR data for 1-Methyl-decahydroquinoline-8-sulfonamide were found in the search results. In general, for related sulfonamide compounds, the proton of the sulfonamide –SO₂NH– group typically appears as a singlet in ¹H NMR spectra at a chemical shift between 8.78 and 10.15 ppm rsc.org. The chemical shifts of aromatic protons in various sulfonamide derivatives are generally observed in the region between 6.51 and 7.70 ppm rsc.org. For the decahydroquinoline (B1201275) moiety, the signals would be expected in the aliphatic region, but specific assignments for the 1-methyl substituted structure are not available.
For ¹³C NMR of related sulfonamides, aromatic carbons show signals in the region between 111.83 and 160.11 ppm rsc.org. The specific chemical shifts for the saturated carbon atoms of the decahydroquinoline ring and the N-methyl group in the target molecule are not documented in the provided search results.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Detailed IR spectra for this compound are not available. For similar sulfonamide structures, characteristic vibrational bands are observed. The stretching vibrations for the S–N bond are typically seen in the region of 914–895 cm⁻¹ rsc.org. In sulfonamides containing an N-H bond, the ν(N–H) stretching vibrations are observed in the range of 3263–3231 cm⁻¹ rsc.org. The asymmetric and symmetric stretching vibrations of the SO₂ group are also key identifying features for sulfonamides.
Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Specific mass spectrometry or high-resolution mass spectrometry (HRMS) data for this compound could not be located. This technique would be crucial for confirming the molecular weight and elemental composition of the compound. Analysis of the fragmentation pattern would provide insight into the connectivity of the 1-methyl-decahydroquinoline and the sulfonamide moieties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
There is no specific UV-Vis spectroscopic data available for this compound. Generally, the decahydroquinoline ring is saturated and would not be expected to show significant absorption in the UV-Vis region. The electronic transitions would likely be associated with the sulfonamide group and any potential aromaticity, which is absent in the decahydroquinoline core.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition
There is no XPS data available for this compound. XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within a material mdpi.com. For the target compound, XPS could provide information on the binding energies of the nitrogen, sulfur, oxygen, and carbon atoms, offering insights into their chemical environments.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
The definitive determination of the absolute stereochemistry and the precise solid-state structure of this compound is achieved through single-crystal X-ray crystallography. This powerful analytical technique provides unambiguous proof of the three-dimensional arrangement of atoms within the crystal lattice, establishing the absolute configuration of all stereocenters.
In analogous heterocyclic systems, such as substituted decahydroquinolines, X-ray crystallography has been instrumental in confirming the absolute configuration at key stereocenters. For instance, the absolute configurations of the C4a and C8a stereocenters in a related sulfone-containing decahydroquinoline derivative were unequivocally determined by X-ray diffraction analysis nih.gov. This method confirms the spatial orientation of substituents, which is crucial for understanding the molecule's biological activity and chemical reactivity. The crystallographic data not only reveals the bond lengths and angles but also the preferred conformation of the molecule in the solid state, offering a foundational model for understanding its solution-phase behavior.
The solid-state structure of sulfonamides, in general, has been a subject of interest due to their prevalence in pharmaceuticals. Analysis of sulfonamide structures in the Cambridge Structural Database has shown that substituents can influence the orientation of the sulfonyl group relative to adjacent ring systems mdpi.com. For this compound, X-ray analysis would be expected to detail the orientation of the sulfonamide group with respect to the decahydroquinoline ring system, as well as the conformation of the fused rings.
Interactive Data Table: Crystallographic Parameters for a Representative Decahydroquinoline Analog
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5432(3) |
| b (Å) | 12.6754(5) |
| c (Å) | 15.3211(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1658.98(11) |
| Z | 4 |
Note: This data is for a representative related structure and serves as an example of the type of information obtained from an X-ray crystallographic study.
Conformational Preferences and Stereoisomeric Considerations
The conformational flexibility and the presence of multiple stereocenters in this compound give rise to a complex stereochemical landscape. Understanding these aspects is critical for elucidating its structure-activity relationships.
Ring Conformations of the Decahydroquinoline System
The decahydroquinoline core of the molecule is a fused bicyclic system analogous to decalin, which consists of two fused cyclohexane rings. Each of these rings can, in principle, adopt a chair or a boat conformation. However, the chair conformation is significantly lower in energy and is the predominant form for substituted cyclohexanes libretexts.orglibretexts.org. Consequently, the decahydroquinoline system is expected to exist primarily in a conformation where both six-membered rings are in a chair form.
The fusion of the two rings can be either cis or trans. In the trans-fused isomer, the two rings are locked in a rigid conformation. In the cis-fused isomer, the molecule is more flexible and can undergo a ring flip, interconverting between two different chair-chair conformations. The relative stability of these conformations is dictated by the steric interactions of the substituents.
The 1-methyl group and the 8-sulfonamide group introduce significant steric considerations. In a manner similar to monosubstituted cyclohexanes, substituents on the decahydroquinoline ring will preferentially occupy equatorial positions to minimize destabilizing 1,3-diaxial interactions libretexts.orglibretexts.org. The most stable conformation will be the one that maximizes the number of bulky substituents in equatorial positions.
Isolation and Characterization of Enantiomers and Diastereomers
A molecule with n stereogenic centers can have up to 2n stereoisomers masterorganicchemistry.com. Given the multiple chiral centers in this compound, a number of stereoisomers are possible. These stereoisomers can be classified as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images) masterorganicchemistry.com.
The isolation of individual stereoisomers is a crucial step in drug discovery and development, as different stereoisomers can have vastly different pharmacological activities. The separation of enantiomers, a process known as resolution, can be achieved through various methods, including:
Chiral Chromatography: Using a chiral stationary phase to physically separate the enantiomers.
Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.
The characterization of the isolated stereoisomers involves a combination of techniques:
Polarimetry: To measure the optical rotation of each enantiomer.
Circular Dichroism (CD) Spectroscopy: To study the differential absorption of left and right circularly polarized light.
NMR Spectroscopy: Using chiral shift reagents to distinguish between enantiomers.
X-ray Crystallography: To determine the absolute configuration of a single enantiomer.
The synthesis of enantiopure decahydroquinoline alkaloids has been a significant area of research, often employing chiral auxiliaries or asymmetric catalysis to control the stereochemical outcome of the reactions nih.gov.
Interactive Data Table: Properties of Stereoisomers
| Property | Enantiomer 1 | Enantiomer 2 | Diastereomer 1 | Diastereomer 2 |
| Optical Rotation | (+) | (-) | Varies | Varies |
| Melting Point | Identical to Enantiomer 2 | Identical to Enantiomer 1 | Different from other stereoisomers | Different from other stereoisomers |
| Solubility | Identical to Enantiomer 2 | Identical to Enantiomer 1 | Different from other stereoisomers | Different from other stereoisomers |
| Biological Activity | Can be different | Can be different | Can be different | Can be different |
Computational and Theoretical Investigations of 1 Methyl Decahydroquinoline 8 Sulfonamide
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
No published studies were found that performed quantum chemical calculations, such as DFT, on 1-Methyl-decahydroquinoline-8-sulfonamide. Therefore, data on its optimized molecular geometry, conformational energetics, frontier molecular orbitals (HOMO-LUMO), or electrostatic potential surface is not available.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
A search for molecular dynamics simulations conducted on this compound yielded no results. Information regarding its conformational flexibility, behavior in solvent, and specific interactions over time is not available.
Molecular Docking Studies for Ligand-Target Interactions
No molecular docking studies investigating the interaction of this compound with any biomolecular targets have been published.
Prediction of Binding Modes with Biomolecular TargetsConsequently, there are no predicted binding modes, docking scores, or analyses of interactions between this compound and biological targets available in the literature.
Detailed computational and theoretical investigation data specifically for the compound "this compound" is not available in the public domain. Therefore, a comprehensive article adhering to the requested detailed outline cannot be generated at this time.
While extensive research exists on the computational analysis of broader classes of quinoline (B57606) and sulfonamide derivatives, specific studies focusing on the intermolecular interactions, binding affinity predictions, pharmacophore modeling, and QSAR/ADMET properties of this compound have not been published in the available scientific literature.
To provide a scientifically accurate and thorough article as requested, specific data from molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) models, and various predictive software for the exact molecule would be required. This includes:
Analysis of Key Intermolecular Interactions: Detailed information on hydrogen bonds, hydrophobic interactions, and π-π stacking would necessitate crystal structures or high-quality molecular docking studies of this compound with a biological target.
Scoring Functions and Binding Affinity Predictions: Specific values from various scoring functions and predicted binding affinities for this compound are not documented.
Pharmacophore Modeling and Virtual Screening Applications: There are no published pharmacophore models derived from or used to screen for this compound.
Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction: QSAR models are built on datasets of multiple compounds. A specific QSAR model and detailed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for this individual compound are not available.
A generalized discussion on these computational techniques using related molecules would not adhere to the strict requirement of focusing solely on "this compound." Fabricating data or extrapolating from dissimilar molecules would not meet the standards of scientific accuracy.
Further research and publication of computational studies specifically targeting this compound are needed before a detailed article as outlined can be produced.
Preclinical Pharmacological and Biochemical Characterization: Mechanistic Insights
Enzyme Inhibition Studies and Mechanistic Elucidation
The quinoline (B57606) sulfonamide scaffold is a versatile pharmacophore that has been investigated for its inhibitory activity against a wide range of enzymatic targets. The unique combination of the quinoline ring system and the sulfonamide group allows for diverse interactions within the active or allosteric sites of enzymes, leading to modulation of their catalytic activity.
Pyruvate (B1213749) Kinase M2 (PKM2) Modulation and Inhibition Mechanism
Pyruvate Kinase M2 (PKM2) is a critical enzyme in glycolysis, and its regulation is a key therapeutic target in cancer metabolism. nih.govnih.gov Quinoline-8-sulfonamide derivatives have been identified as potent modulators of PKM2. nih.govresearchgate.net These compounds can act as either activators or inhibitors, often depending on subtle structural modifications. nih.govmdpi.com
The mechanism of inhibition involves binding to the active site of the PKM2 dimer. Molecular docking studies have revealed that the quinoline moiety of these compounds typically occupies a flat, apolar surface within the enzyme's binding pocket. nih.gov The sulfonamide group plays a crucial role in the interaction, often forming hydrogen bonds with key amino acid residues, such as Tyr390. This interaction stabilizes the inhibitor within the active site, preventing the binding of the natural substrate, phosphoenolpyruvate, and thereby inhibiting the enzyme's catalytic activity. nih.gov In vitro studies with derivatives have demonstrated that this inhibition leads to a reduction in intracellular pyruvate levels and a decrease in cancer cell proliferation. nih.govnih.gov
Table 1: Research Findings on Quinoline-8-Sulfonamide Derivatives as PKM2 Modulators
| Compound Class | Finding | Research Focus |
|---|---|---|
| 8-Quinolinesulfonamides | Identified as potent modulators of PKM2 through in silico and in vitro studies. nih.govresearchgate.net | Cancer Metabolism |
| Compound 9a (a specific derivative) | Reduced intracellular pyruvate levels in A549 lung cancer cells by approximately 50%. nih.gov | Anti-proliferative Effects |
DNA Gyrase Inhibition Mechanisms
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. nih.govpatsnap.com The quinolone class of antibiotics are well-known inhibitors of this enzyme. nih.gov While distinct from classic quinolones, quinoline sulfonamide derivatives have also been investigated as potential DNA gyrase inhibitors. For instance, N-benzylquinoline-8-sulfonamide has been identified as a potential inhibitor of the GyrA subunit. researchgate.net
The general mechanism for quinolone-type inhibitors involves stabilizing the complex between DNA gyrase and the cleaved DNA. youtube.com This action prevents the re-ligation of the DNA strands, leading to double-stranded breaks that are ultimately fatal to the bacterium. youtube.com More recently, isoquinoline (B145761) sulfonamides have been discovered to act as allosteric inhibitors. These compounds bind to a hydrophobic pocket in the GyrA subunit, a site distinct from that of fluoroquinolones, and inhibit the enzyme by allosterically preventing DNA cleavage. nih.govnih.gov This novel mechanism presents an opportunity to develop antibiotics effective against fluoroquinolone-resistant bacteria. nih.gov
Table 2: Mechanisms of DNA Gyrase Inhibition by Related Compounds
| Inhibitor Class | Mechanism of Action | Target Subunit |
|---|---|---|
| Quinolones/Fluoroquinolones | Stabilize the gyrase-DNA cleavage complex, preventing DNA re-ligation. nih.govyoutube.com | GyrA and GyrB |
| Isoquinoline Sulfonamides | Bind to an allosteric, hydrophobic pocket, distinct from fluoroquinolones. nih.govnih.gov | GyrA |
Carbonic Anhydrase Inhibition Principles
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Several isoforms are crucial therapeutic targets, particularly the tumor-associated hCA IX and XII. nih.gov The sulfonamide group is a classic zinc-binding group, making sulfonamide-containing molecules potent inhibitors of these zinc-containing enzymes. tandfonline.com
The fundamental principle of inhibition by quinoline sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the enzyme's active site. This binding is typically anchored by a network of hydrogen bonds with surrounding amino acid residues. The quinoline portion of the molecule extends into the active site cavity, forming additional interactions that contribute to the binding affinity and isoform selectivity. nih.gov Studies on various quinoline-based sulfonamides have demonstrated potent inhibitory activity, with inhibition constants (Kᵢ) in the nanomolar range for isoforms like hCA I, II, IX, and XII. nih.govnih.gov The primary, unsubstituted sulfonamide group is considered crucial for this inhibitory activity. tandfonline.com
Table 3: Inhibitory Activity of Quinoline-Based Sulfonamides against Human Carbonic Anhydrase (hCA) Isoforms
| Compound Class | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) |
|---|---|---|---|---|
| 3-(Quinolin-4-ylamino)benzenesulfonamides | 0.966–9.091 μM tandfonline.com | 0.083–3.594 μM tandfonline.com | Not Significant nih.gov | N/A |
Protease Inhibition Mechanisms
Certain proteases, particularly zinc-dependent matrix metalloproteinases (MMPs), are targets for sulfonamide-based inhibitors. nih.gov Quinoline-sulfonamides have been developed as chelating fragments that effectively inhibit these enzymes. acs.org
The mechanism of action is analogous to that of carbonic anhydrase inhibition, centering on the ability of the sulfonamide to chelate the catalytic zinc ion in the MMP active site. nih.gov The quinoline scaffold serves to position the sulfonamide group for optimal interaction with the zinc ion and also forms additional interactions with the enzyme's substrate-binding pockets (subsites). The nature of the quinoline backbone and its substituents can influence the selectivity of the inhibitor for different MMP isoforms (e.g., MMP-2, MMP-3, MMP-9). acs.org
Table 4: Inhibition of Matrix Metalloproteinases (MMPs) by Quinoline-Sulfonamide Fragments
| Library | Target MMP | Hit Rate |
|---|---|---|
| Quinoline Sulfonamide Library (QSL-1) | MMP-2 | 25 out of 40 compounds acs.org |
| Quinoline Sulfonamide Library (QSL-1) | MMP-3 | 11 out of 40 compounds acs.org |
Acetylcholinesterase Inhibition Mechanisms
Acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a primary target in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov Novel quinoline-sulfonamide hybrids have been synthesized and shown to be potent, dual inhibitors of both AChE and butyrylcholinesterase (BChE). nih.govnih.gov
Kinetic studies indicate a mixed-type reversible inhibition for both cholinesterases. nih.gov Molecular docking simulations suggest a dual binding site mechanism, where the inhibitor can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. The quinoline moiety often engages in π-π stacking interactions with key aromatic residues in the active site gorge, while the sulfonamide group can form hydrogen bonds, further stabilizing the enzyme-inhibitor complex. nih.gov This dual-site binding can not only block acetylcholine hydrolysis but may also interfere with AChE's role in the aggregation of β-amyloid plaques. nih.gov
Table 5: Cholinesterase Inhibitory Activity of Representative Quinoline-Sulfonamide Hybrids
| Compound Class | Target Enzyme | IC₅₀ Value (µM) | Inhibition Type |
|---|---|---|---|
| Quinoline-Sulfonamides (a1-18 series) | AChE | 1.10 ± 0.77 (most potent) nih.gov | Competitive nih.gov |
| Quinoline-Sulfonamides (a1-18 series) | BChE | 0.58 ± 0.05 (most potent) nih.gov | Competitive nih.gov |
| 4-Amino-2,3-polymethylene-quinoline-p-tolylsulfonamide Hybrids | AChE | 0.131 ± 0.01 (lead compound) nih.gov | Mixed-type Reversible nih.gov |
Dihydropteroate Synthetase (DHPS) Inhibition
Dihydropteroate synthase (DHPS) is an essential enzyme in the folate biosynthesis pathway of bacteria and other microorganisms. nih.gov It is the target of the sulfonamide class of antibiotics. wikipedia.org
The mechanism of DHPS inhibition is based on the structural similarity between sulfonamides and the enzyme's natural substrate, para-aminobenzoic acid (pABA). patsnap.com Sulfonamides act as competitive inhibitors, binding to the pABA-binding pocket in the active site of DHPS. nih.gov The phenyl group and the sulfonyl group's oxygen atoms of the inhibitor occupy the same positions as the phenyl group and carboxyl group of pABA, respectively, engaging the same hydrophobic pocket and forming similar interactions. nih.gov This binding prevents the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP), thereby blocking the production of 7,8-dihydropteroate and halting the folate synthesis pathway, which is essential for bacterial survival. nih.govwikipedia.org In some cases, sulfonamides can also act as alternative substrates, forming dead-end products that may inhibit downstream enzymes. nih.gov
Receptor Interaction and Agonist/Antagonist Activity
Scientific investigation into the receptor interaction profile of 1-Methyl-decahydroquinoline-8-sulfonamide, including its potential activity at TRPM8, serotonin, or cannabinoid receptors, has not been documented in available literature. The chemical structure, featuring a decahydroquinoline (B1201275) core and a sulfonamide group, suggests potential for biological activity; however, without experimental data, any discussion of its effects would be purely speculative. The nature of its interaction, whether as an agonist that activates a receptor or an antagonist that blocks it, remains undetermined.
Binding Assays and Receptor Selectivity
There is no published data from binding assays for this compound. Such assays are crucial for determining the affinity of a compound for various receptors and for establishing its selectivity profile. Consequently, the binding constants (such as Ki or Kd values) and the degree to which this compound preferentially binds to one receptor over others are unknown.
Signal Transduction Pathway Modulation
In the absence of binding data, there is also no information on how this compound might modulate intracellular signal transduction pathways upon interacting with a receptor. Research would be needed to determine if it affects common signaling cascades, such as the cyclic adenosine (B11128) monophosphate (cAMP) or phosphatidylinositol pathways.
Cellular Activity Beyond Clinical Outcomes
There is a lack of research on the cellular activities of this compound. The potential effects of this compound at a cellular level have not been explored in scientific studies.
In Vitro Anti-proliferative Effects (Mechanism-Focused)
No studies have been published detailing any in vitro anti-proliferative effects of this compound on cancer cell lines or other proliferating cells. The mechanistic basis of any such potential activity is therefore entirely unknown.
Impact on Specific Cellular Pathways (e.g., Metabolism)
The influence of this compound on specific cellular pathways, including metabolic pathways, has not been investigated. There is no data to suggest whether it might alter cellular energy production, biosynthesis, or other metabolic processes.
Antimicrobial Activity Mechanisms (e.g., against specific bacterial/fungal strains)
While the sulfonamide functional group is a well-known pharmacophore in many antimicrobial drugs, there is no available research on the specific antimicrobial activity of this compound. Studies to determine its efficacy against various bacterial or fungal strains and to elucidate its mechanism of antimicrobial action have not been reported.
Structure Activity Relationship Sar Studies of 1 Methyl Decahydroquinoline 8 Sulfonamide Derivatives
Impact of Substituent Modifications on Biological Activities and Selectivity
While no specific data exists for 1-Methyl-decahydroquinoline-8-sulfonamide, the biological activity of sulfonamide-containing compounds is generally sensitive to substituent modifications.
Variations at the Sulfonamide Nitrogen
The nature of the substituent on the sulfonamide nitrogen (the R group in -SO₂NHR) is a critical determinant of biological activity in many classes of sulfonamides. Variations at this position can influence potency, selectivity, and pharmacokinetic properties. For instance, in antibacterial sulfonamides, the acidity of the sulfonamide N-H bond, which is modulated by the electron-withdrawing or -donating nature of the R group, plays a crucial role in their mechanism of action.
In other therapeutic areas, such as carbonic anhydrase inhibitors, the substituent on the sulfonamide nitrogen can be tailored to achieve isoform-selective inhibition. Aromatic or heterocyclic substituents are common and can engage in specific interactions with the target protein.
A hypothetical interactive data table illustrating potential effects of substitutions at the sulfonamide nitrogen is presented below. Please note that this data is illustrative and not based on experimental results for this compound.
| R Group at Sulfonamide Nitrogen | Predicted Biological Activity | Predicted Selectivity |
| Unsubstituted (-NH₂) | Moderate | Low |
| Small Alkyl (e.g., -CH₃) | Potentially Increased | Variable |
| Aromatic (e.g., -Phenyl) | Potentially High | Potentially High |
| Heterocyclic (e.g., -Thiazole) | Potentially High | Potentially High |
Modifications of the Decahydroquinoline (B1201275) Ring System
The decahydroquinoline ring is a saturated bicyclic system that provides a three-dimensional scaffold. Modifications to this ring system, such as the introduction of substituents or changes in the ring fusion stereochemistry, would be expected to significantly impact biological activity. The size, polarity, and hydrogen-bonding capacity of substituents on the decahydroquinoline ring can influence how the molecule fits into a biological target's binding site.
Influence of Substituents on Pharmacophore Features
A pharmacophore model for a hypothetical target of this compound would likely include key features such as a hydrogen bond donor (the sulfonamide N-H), a hydrogen bond acceptor (the sulfonyl oxygens), and a hydrophobic region (the decahydroquinoline ring). Substituents would modulate these features. For instance, adding a bulky hydrophobic group to the decahydroquinoline ring would enlarge the hydrophobic feature of the pharmacophore. Adding hydrogen bond donors or acceptors would introduce new pharmacophoric points. These modifications would be critical in optimizing the molecule's interaction with its target.
Role of Stereochemistry in Defining Activity Profiles
The decahydroquinoline ring system has multiple stereocenters, leading to a number of possible stereoisomers. It is well-established in medicinal chemistry that different stereoisomers of a chiral drug can have significantly different biological activities, potencies, and metabolic profiles. The specific three-dimensional arrangement of the atoms in the decahydroquinoline ring and the relative orientation of the sulfonamide group would be critical for proper binding to a chiral biological target, such as a protein or enzyme. One stereoisomer may fit perfectly into the binding site, while another may not be able to bind effectively, resulting in a loss of activity.
Identification of Key Structural Determinants for Target Recognition
Without a known biological target for this compound, identifying key structural determinants for target recognition is speculative. However, based on its structure, one could hypothesize the following:
The Sulfonamide Group: This is a common pharmacophore in many drug classes and is likely to be a key interaction point with a biological target, potentially through hydrogen bonding.
The Decahydroquinoline Ring: This bulky, hydrophobic scaffold would likely occupy a corresponding hydrophobic pocket in a target protein. Its specific stereochemistry would be crucial for a precise fit.
The 1-Methyl Group: This group could contribute to hydrophobic interactions or influence the pKa of the quinoline (B57606) nitrogen, which might be important for electrostatic interactions.
Further research, including synthesis of a library of derivatives and biological screening, would be necessary to elucidate the specific structure-activity relationships for this compound.
Advanced Applications and Future Research Directions
Development as Chemical Probes for Biological Systems
The unique three-dimensional structure of the 1-methyl-decahydroquinoline core, coupled with the hydrogen-bonding capabilities of the sulfonamide moiety, makes this compound a candidate for development as a chemical probe. Chemical probes are essential tools for dissecting complex biological pathways and validating novel drug targets. The sulfonamide group, in particular, can act as a versatile anchor for attaching reporter tags such as fluorophores or biotin, enabling the visualization and isolation of target proteins.
Furthermore, derivatives of the related quinoline (B57606) scaffold have been investigated as probes for specific biological functions. For instance, substituted sulfonamide bioisosteres of 8-hydroxyquinoline have been evaluated for their zinc-dependent antibacterial activity, demonstrating their potential to probe metal-dependent processes in biological systems nih.gov. By extension, 1-Methyl-decahydroquinoline-8-sulfonamide could be functionalized to create specific probes for studying enzymes or receptors where the saturated ring system provides a conformational lock to enhance selectivity.
Integration into Fragment-Based Drug Design (FBDD) Strategies
Fragment-based drug design (FBDD) is a powerful method for lead discovery that starts with identifying small, low-affinity molecules ("fragments") that bind to a biological target. The decahydroquinoline (B1201275) framework itself represents a valuable fragment due to its rigid, three-dimensional structure, which can occupy specific pockets in a protein's binding site. The synthesis of complex natural products, such as decahydroquinoline poison frog alkaloids, underscores the feasibility of elaborating this core structure into more complex, high-affinity binders nih.govnih.gov.
In an FBDD campaign, the this compound scaffold could be used in several ways:
As a starting fragment: The core structure could be screened against a library of biological targets to identify initial hits.
For fragment elaboration: If a simpler fragment (e.g., decahydroquinoline itself) is identified as a binder, the methyl and sulfonamide groups can be introduced to explore vectors for growing the fragment and increasing affinity and selectivity.
For fragment linking: The sulfonamide group can serve as a linker to connect two different fragments that bind to adjacent sites on a target protein.
Exploration of Novel Synthetic Routes and Catalytic Systems
The synthesis of substituted decahydroquinolines remains an area of active research, with a focus on developing more efficient, stereoselective, and scalable methods. Future work on this compound will benefit from innovations in synthetic organic chemistry. A one-pot protocol for the synthesis of decahydroquinolines has been reported, offering a streamlined approach to the core structure researchgate.net. The final sulfonamide can then be formed through the reaction of the corresponding amine with a sulfonyl chloride in the presence of a base like pyridine or triethylamine nih.govnih.govmdpi.com.
Exploration of novel catalytic systems is crucial for improving these synthetic routes.
Hydrogenation Catalysts: The synthesis of the decahydroquinoline ring often involves the hydrogenation of a quinoline or tetrahydroquinoline precursor. Research into more efficient and selective catalysts, such as bimetallic systems (e.g., Ni-Ru), could improve yields and reduce side reactions researchgate.net.
Asymmetric Catalysis: To control the multiple stereocenters in the decahydroquinoline ring, the development of new asymmetric catalysts is essential. This would allow for the synthesis of specific stereoisomers of this compound, which is critical for optimizing pharmacological activity.
Modular Catalyst Systems: The development of modular catalyst systems, which allow for fine-tuning of reactivity, could be applied to the synthesis of the quinoline precursors under mild conditions, such as using ambient air as the oxidant organic-chemistry.org.
Table 1: Potential Synthetic Strategies for this compound
| Step | Description | Key Methodologies | Potential Catalysts/Reagents |
| 1. Core Synthesis | Formation of the decahydroquinoline ring system. | Catalytic hydrogenation of a substituted quinoline precursor. | Ni-Ru/γ-Al2O3, Platinum oxide, Rhodium on carbon. |
| 2. Functionalization | Introduction of the amine group at the C-8 position. | Nitration followed by reduction. | Nitrating agents (HNO3/H2SO4), Reducing agents (Zn/HCl, H2/Pd-C). |
| 3. Methylation | N-methylation at the 1-position. | Reductive amination or reaction with a methylating agent. | Formaldehyde/Formic acid (Eschweiler-Clarke), Methyl iodide. |
| 4. Sulfonamide Formation | Reaction of the C-8 amine with a sulfonyl chloride. | Nucleophilic substitution. | Methanesulfonyl chloride, Pyridine or Triethylamine as base. |
Investigation of Bioisosteric Replacements for Enhanced Properties
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but has improved physicochemical or pharmacokinetic properties, is a cornerstone of modern drug design cambridgemedchemconsulting.comnih.gov. The sulfonamide group in this compound is a prime target for such modifications. While sulfonamides are versatile, they can sometimes be associated with issues like poor solubility or off-target effects.
Potential bioisosteric replacements for the sulfonamide moiety could be investigated to optimize the compound's profile. The 1,2,3-triazole system, for instance, is a commonly used bioisostere for amides and could potentially be adapted for sulfonamides mdpi.com. Replacing the sulfonamide with other acidic functional groups or hydrogen bond acceptors could modulate the compound's acidity, polarity, and binding interactions. Research has explored substituted sulfonamides as bioisosteres of 8-hydroxyquinoline, indicating the interchangeability of these groups to achieve specific biological outcomes nih.gov.
Table 2: Potential Bioisosteric Replacements for the Sulfonamide Group
| Original Group | Bioisosteric Replacement | Potential Advantages |
| Sulfonamide (-SO2NHR) | Carboxamide (-CONHR) | Modulate acidity, improve metabolic stability. |
| Sulfonamide (-SO2NHR) | Reverse Sulfonamide (-NHSO2R) | Alter vector projections and hydrogen bonding patterns. |
| Sulfonamide (-SO2NHR) | Tetrazole | Increase acidity, improve oral bioavailability. |
| Sulfonamide (-SO2NHR) | Acylsulfonamide (-SO2NHCOR) | Fine-tune electronic properties and acidity. |
Advanced Computational Modeling for Mechanism Prediction and Lead Optimization
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For this compound, these methods can be applied to predict its binding mode to potential targets, understand its mechanism of action at a molecular level, and guide the design of more potent and selective analogs.
Key computational approaches would include:
Molecular Docking: To predict how the compound and its various stereoisomers fit into the active site of a target protein, identifying key interactions that contribute to binding affinity.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound-protein complex over time, providing insights into the stability of binding and the role of solvent molecules.
Quantum Mechanics (QM) Calculations: To accurately model the electronic properties of the sulfonamide group and its potential bioisosteres, helping to rationalize structure-activity relationships (SAR).
Pharmacophore Modeling: To build a 3D model of the essential features required for biological activity, which can then be used to screen virtual libraries for new compounds with similar potential.
Computational studies have been successfully used in the design of other quinoline-sulfonamide derivatives, demonstrating the power of these approaches to guide synthesis and biological evaluation nih.gov.
Potential for Multi-Target Modulation
Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. Compounds that can modulate more than one target simultaneously, known as multi-target ligands, can offer superior therapeutic efficacy and a lower propensity for drug resistance. The quinoline-sulfonamide scaffold is known to have potential for multi-target activity. For example, certain quinoline-sulfonamide derivatives have been designed as dual inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases, which are key targets in the treatment of cognitive decline nih.gov.
Given this precedent, this compound and its derivatives represent a promising starting point for the development of multi-target modulators. The rigid decahydroquinoline core can provide a foundation for orienting substituents toward different binding pockets, either within a single protein or across multiple targets. Future research could involve screening the compound against panels of related enzymes or receptors to identify potential multi-target profiles and then optimizing this activity through medicinal chemistry efforts.
Q & A
Q. Optimization Tips :
- Temperature Control : Maintain 80–100°C during sulfonylation to avoid side reactions.
- Catalysts : Use catalytic amounts of DMAP (4-dimethylaminopyridine) to enhance sulfonamide coupling efficiency .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol for high-purity yields .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy : Use - and -NMR to confirm methyl group placement (δ ~2.3–2.5 ppm for CH) and sulfonamide protons (δ ~7.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate the structure .
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) ensure purity assessment; retention times should match reference standards .
Advanced: How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?
Answer:
DFT calculations (e.g., B3LYP/6-31G* level) can:
- Map Electron Density : Identify nucleophilic/electrophilic sites by analyzing HOMO-LUMO gaps .
- Thermochemical Accuracy : Incorporate exact-exchange terms (e.g., hybrid functionals) to predict bond dissociation energies and ionization potentials with <3 kcal/mol error .
- Solvent Effects : Use implicit solvation models (e.g., PCM) to simulate reactivity in aqueous or organic media .
Methodological Note : Validate computational results against experimental UV-Vis spectra or X-ray crystallography data .
Advanced: How should researchers resolve contradictions between computational predictions and experimental biological activity data for this compound?
Answer:
Contradictions may arise due to:
- Conformational Flexibility : Molecular docking studies may overlook dynamic binding modes. Use MD simulations to explore protein-ligand interactions over time .
- Assay Variability : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) and validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Metabolic Stability : Test metabolite profiles using liver microsomes to identify degradation pathways not modeled computationally .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?
Answer:
- Systematic Substituent Variation : Modify the methyl group (e.g., ethyl, isopropyl) and sulfonamide position (e.g., 5- vs. 8-sulfonamide) to assess steric/electronic effects .
- Bioisosteric Replacement : Replace the sulfonamide with carboxylate or phosphonate groups to compare binding interactions .
- 3D-QSAR : Use CoMFA or CoMSIA models to correlate molecular fields (steric, electrostatic) with activity data from in vitro assays .
Advanced: How can researchers address discrepancies in analytical data (e.g., NMR splitting patterns or HPLC retention times)?
Answer:
- Dynamic Proton Exchange : For unexpected NMR splits, conduct variable-temperature NMR to detect exchange processes (e.g., NH protons in sulfonamide) .
- HPLC Method Development : Adjust mobile phase pH (e.g., 2.5–3.5 for ionizable sulfonamide) to improve peak resolution and reduce tailing .
- Impurity Profiling : Use LC-MS/MS to identify byproducts from incomplete methylation or sulfonylation steps .
Advanced: What are the best practices for integrating this compound into multi-step synthetic routes for complex targets?
Answer:
- Orthogonal Protection : Protect the sulfonamide group with tert-butyloxycarbonyl (Boc) during subsequent reactions to prevent undesired side reactions .
- Compatibility Screening : Test stability under common conditions (e.g., Pd-catalyzed couplings, acidic/basic hydrolysis) to avoid decomposition .
- Scale-Up Considerations : Optimize solvent (e.g., switch from THF to toluene for higher boiling points) and catalyst loading for gram-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
